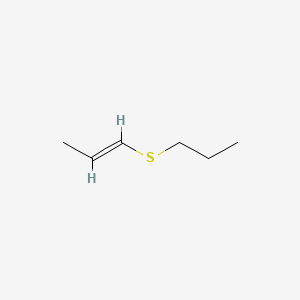

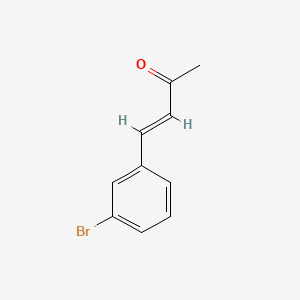

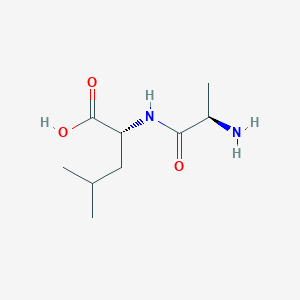

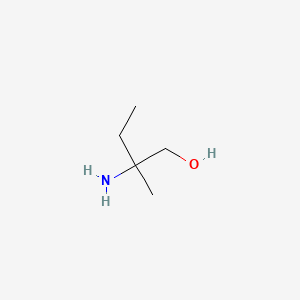

![molecular formula C28H18O4S B1277470 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate CAS No. 84449-64-9](/img/structure/B1277470.png)

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate

描述

The compound 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior.

Synthesis Analysis

The synthesis of related azo-benzoic acid derivatives has been described, where the structures were confirmed using various spectroscopic techniques including NMR, UV-VIS, and IR . Although the exact synthesis of 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate is not detailed, similar synthetic routes may be applicable, involving the formation of azo compounds and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(4-benzoyloxy-2-hydroxyphenyl)-2,2-difluoro-6-phenyl-1,3,2-dioxaborine, was determined using X-ray diffraction analysis . This technique could also be used to elucidate the crystal structure of 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate, providing insights into its molecular geometry and intermolecular interactions such as π-π stacking, which could be present due to the aromatic components of the molecule.

Chemical Reactions Analysis

The azo-benzoic acids studied in paper exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria dependent on solvent and pH. By analogy, 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate may also undergo similar reactions, potentially leading to different species in solution that could be characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The luminescence properties of the related compound 4-(4-benzoyloxy-2-hydroxyphenyl)-2,2-difluoro-6-phenyl-1,3,2-dioxaborine were investigated, showing that luminescence can occur in concentrated solutions and that excimer formation can happen through different routes in the crystal . This suggests that 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate might also display luminescent properties, which could be explored through steady-state and time-resolved luminescence spectroscopy.

科学研究应用

Polymerization and Radical Reactions

- The reactions of vinyl monomers with the benzoyloxy radical have been explored, providing insights into the competition between decarboxylation of the benzoyloxy radical and its reaction with monomers, contributing to the understanding of radical polymerizations (Bevington & Ayrey, 1987).

Synthesis and Liquid Crystal Properties

- Research on synthesizing fluorinated monomers containing an ester function in the spacer, including derivatives with benzoyloxy groups, has led to the development of materials with high smectogen properties, useful in liquid crystalline polysiloxanes (Bracon et al., 2000).

- The synthesis of benzo[b]thiophene derivatives, including those involving benzoyloxy groups, has been investigated for potential applications in plant growth regulation (Schuetz & Titus, 1967).

Synthesis of Derivatives and Biological Screening

- Novel benzodiazepine derivatives synthesis, involving thiophenyl and benzoyloxy groups, has been researched for antimicrobial, analgesic, and anti-inflammatory activities (Bhat et al., 2014).

Electrochemical Applications

- The development of triphenylamine derivatives linked to ionic liquid units, including those with benzoyloxy groups, has been explored for their fast electrochromic switching properties, indicating potential applications in electrochromic devices (Qian et al., 2018).

属性

IUPAC Name |

[4-(6-benzoyloxy-1-benzothiophen-2-yl)phenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O4S/c29-27(20-7-3-1-4-8-20)31-23-14-11-19(12-15-23)25-17-22-13-16-24(18-26(22)33-25)32-28(30)21-9-5-2-6-10-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKFYIZBFKMUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC4=C(S3)C=C(C=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432729 | |

| Record name | 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate | |

CAS RN |

84449-64-9 | |

| Record name | Benzo[b]thiophene-6-ol, 2-[4-(benzoyloxy)phenyl]-, 6-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。